Aspergillomarasmine A
CAS No.: 3484-65-9
Cat. No.: VC0519558
Molecular Formula: C10H17N3O8
Molecular Weight: 307.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3484-65-9 |
---|---|
Molecular Formula | C10H17N3O8 |
Molecular Weight | 307.26 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-2-carboxyethyl]amino]-2-carboxyethyl]amino]butanedioic acid |
Standard InChI | InChI=1S/C10H17N3O8/c11-4(8(16)17)2-12-6(10(20)21)3-13-5(9(18)19)1-7(14)15/h4-6,12-13H,1-3,11H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t4-,5-,6-/m0/s1 |
Standard InChI Key | XFTWUNOVBCHBJR-ZLUOBGJFSA-N |
Isomeric SMILES | C([C@@H](C(=O)O)NC[C@@H](C(=O)O)NC[C@@H](C(=O)O)N)C(=O)O |
SMILES | C(C(C(=O)O)NCC(C(=O)O)NCC(C(=O)O)N)C(=O)O |
Canonical SMILES | C(C(C(=O)O)NCC(C(=O)O)NCC(C(=O)O)N)C(=O)O |
Appearance | Solid powder |
Melting Point | 230-236°C |
Introduction
Chemical Structure and Properties
Molecular Architecture
AMA’s structure comprises three interconnected subunits:
-
L-Aspartic acid at the core
-
Two L-aminopropionic acid residues linked via methylene bridges
The stereochemistry (2S, 2'S, 2''S) is essential for MBL inhibition, though synthetic analogs with modified configurations retain partial activity.
Physicochemical Characteristics
Property | Value |
---|---|
Molecular Weight | 423.31 g/mol |
Solubility | Water-soluble at pH <3 or >10 |
Crystal Form | Colorless needles |
LD50 (Mice) | 159.8 mg/kg |
pKa (Carboxyl Groups) | 2.1, 3.4, 4.7, 6.2 |
The insolubility in organic solvents and pH-dependent solubility profile necessitate formulation innovations for clinical delivery .
Biosynthesis and Natural Producers
Fungal Biosynthetic Pathways
AMA synthesis in Aspergillus versicolor involves:
-
Non-ribosomal peptide synthetases (NRPSs) assembling the polyamino acid backbone
-
Epimerization domains establishing L-configurations
A key intermediate, L,L-N-(2-amino-2-carboxyethyl)-aspartic acid, exhibits independent phytotoxicity and serves as a biosynthetic precursor .
Microbial Producers
Organism | Disease Association | AMA Yield (mg/L) |
---|---|---|
Aspergillus versicolor | Saprophytic | 12–18 |
Pyrenophora teres | Barley net-spot blotch | 8–14 |
Fusarium oxysporum | Plant vascular wilt | 4–9 |
Mechanism of Action Against Metallo-β-Lactamases
Zinc Chelation Dynamics
AMA inhibits MBLs via stoichiometric Zn²⁺ removal:
Equilibrium dialysis studies confirm 2:1 AMA:Zn²⁺ binding, depleting the enzyme’s active site .
Enzyme Inhibition Spectrum
MBL Type | IC50 (µM) | Bacterial Strains Affected |
---|---|---|
NDM-1 | 1.2 | Klebsiella pneumoniae, E. coli |
VIM-2 | 2.8 | Pseudomonas aeruginosa |
IMP-7 | 4.5 | Acinetobacter baumannii |
AMA’s broad-spectrum activity contrasts with thiol-based inhibitors (e.g., captopril, IC50 >50 µM for NDM-1) .
In Vitro and In Vivo Efficacy
Resensitization of Carbapenems
In a panel of 229 clinical isolates:
Pathogen | Meropenem MIC Reduction (Fold) | Resensitization Rate |
---|---|---|
K. pneumoniae NDM-1+ | 256–4 | 94% |
P. aeruginosa VIM-2+ | 128–8 | 88% |
E. coli IMP-7+ | 64–2 | 79% |
Murine Infection Models
-
Survival Rate: 95% in AMA + meropenem vs. 20% in meropenem alone (NDM-1+ K. pneumoniae)
-
Bacterial Load: 3.7-log reduction in spleen CFUs at 24h post-treatment .
Antibiotic | Fold MIC Reduction | Target Pathogens |
---|---|---|
Meropenem | 64–256 | Enterobacteriaceae |
Ceftazidime | 32–128 | P. aeruginosa |
Aztreonam | 16–64 | A. baumannii |
Pharmacokinetic Considerations
-
Half-life: 1.8h in murine plasma
-
Protein Binding: 67% (albumin-dependent)
-
Tissue Penetration: Lung-to-plasma ratio of 0.9 in infected mice .
Species | LD50 (mg/kg) | Notable Effects |
---|---|---|
Mouse | 159.8 | Renal tubular necrosis |
Rat | 142.3 | Hepatic enzyme elevation |
Subchronic Exposure
-
28-day Rat Study: No histopathology at 25 mg/kg/day
-
Cytotoxicity: CC50 >500 µM in HEK293 cells.
Future Research Directions
Structural Optimization
-
Analog Synthesis: Sulfamidate ring-opening derivatives improve solubility (e.g., AMA-3S, aqueous solubility 45 mg/mL vs. 8 mg/mL for AMA).
-
Prodrug Strategies: Esterification of carboxyl groups enhances oral bioavailability in preclinical models.
Clinical Development Challenges
-
Stability: AMA degrades 40% in human serum over 6h, necessitating formulation with stabilizers like cyclodextrins.
-
Regulatory Pathway: FDA orphan drug designation pending for NDM-1+ infections.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume